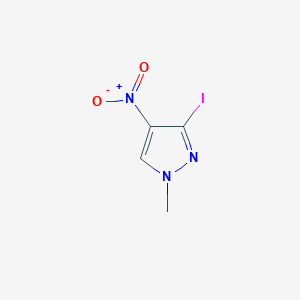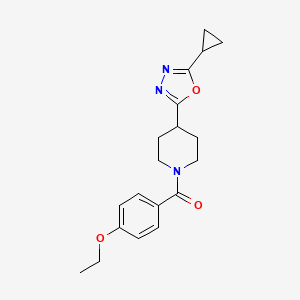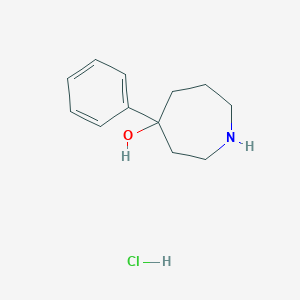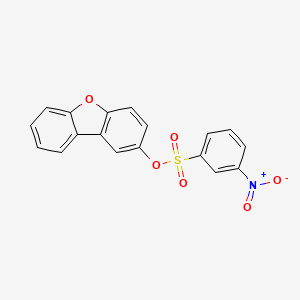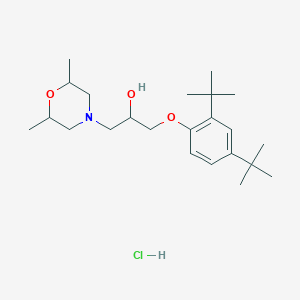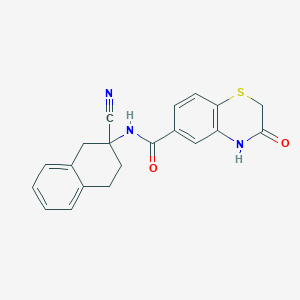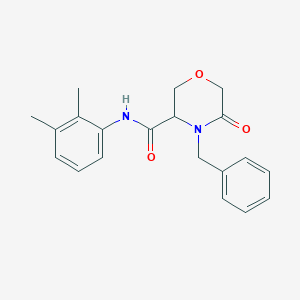
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, also known as BDMC, is a chemical compound that has been studied for its potential applications in scientific research. BDMC is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Polymer Synthesis and Properties
Research has focused on synthesizing rigid-rod polyamides and polyimides derived from diamino-diphenyl or di-biphenylyl-pterphenyl compounds, showcasing their application in creating materials with excellent thermooxidative stability. These polymers, characterized by high glass transition temperatures and amorphous nature, demonstrate potential for advanced materials engineering, especially in areas requiring thermal stability and specific optical properties like blue fluorescence in solutions (Spiliopoulos et al., 1998).
Medicinal Chemistry and Biological Activity
- Benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential interactions with nucleotide protein targets, indicating their relevance in drug discovery and the development of therapeutic agents (Saeed et al., 2015).
Anticonvulsant Activity
A focused study on the anticonvulsant activity of certain benzamide derivatives has highlighted their effectiveness in animal models. For example, specific compounds exhibited potent activity in maximal electroshock (MES) induced seizures, showcasing the potential of these compounds in epilepsy treatment research (Robertson et al., 1987).
Photoresponsive Materials
The development of photoresponsive materials using 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids represents an innovative approach in the field of photochemistry. This application is significant for the controlled release of carboxylic acids upon light exposure, showcasing the compound's utility in creating stimuli-responsive materials (Klan et al., 2000).
Constrained Analogues in Drug Design
The design and synthesis of constrained analogues of known compounds, such as tocainide analogues for sodium channel blocking, are crucial in the development of more effective drugs. These studies not only improve our understanding of structure-activity relationships but also contribute to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles (Catalano et al., 2008).
properties
IUPAC Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILHZDFAVILGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

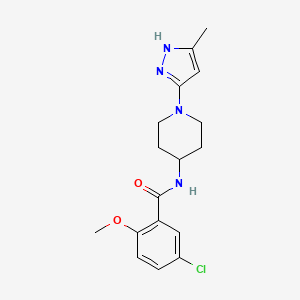
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)
![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
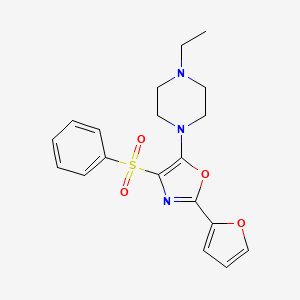
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
